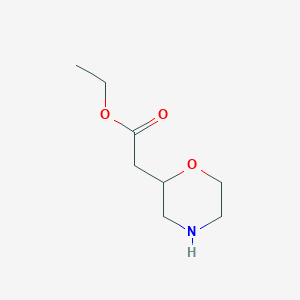

Ethyl 2-(morpholin-2-yl)acetate

Descripción

Significance of Morpholine (B109124) as a Privileged Structure in Drug Discovery

The term "privileged structure" refers to a molecular scaffold that is capable of binding to multiple biological targets, thereby serving as a versatile template for drug discovery. Morpholine, a six-membered heterocycle containing both an amine and an ether functional group, is widely recognized as such a structure. researchgate.netjchemrev.com Its significance stems from its favorable physicochemical, biological, and metabolic properties. nih.gov The presence of the morpholine moiety in a molecule can enhance desirable drug-like characteristics, including improved solubility, bioavailability, and pharmacokinetic profiles. researchgate.netnih.gov The structural features of morpholine, such as the presence of heteroatoms that can participate in hydrogen bonding, contribute to its ability to interact effectively with biological targets like enzymes and receptors. taylorandfrancis.com This has led to its incorporation into a multitude of approved and experimental drugs. nih.gov

The versatility of the morpholine ring allows it to be a key component of the pharmacophore for certain enzyme inhibitors and to confer selective affinity for a range of receptors. nih.gov Its utility is further enhanced by its accessibility as a synthetic building block, with well-established methods for its introduction into larger molecules. nih.gov Researchers have leveraged these attributes to develop morpholine-containing compounds with a wide spectrum of pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial properties. nih.gov

Evolution of Morpholine Derivatives in Medicinal Chemistry

The exploration of morpholine derivatives in medicinal chemistry has led to a significant number of bioactive compounds with diverse therapeutic applications. ijprems.com The ability to readily modify the morpholine scaffold has allowed chemists to fine-tune the pharmacological activity and pharmacokinetic properties of drug candidates. nih.gove3s-conferences.org This has resulted in the development of numerous lead compounds targeting a variety of diseases. nih.gov

The evolution of these derivatives showcases the adaptability of the morpholine nucleus. ijprems.com For instance, morpholine-containing drugs have been developed as antibiotics, antifungals, anticancer agents, and treatments for neurological disorders. ijprems.come3s-conferences.org A notable example is Linezolid, an antibiotic that features a morpholine ring and is used to treat serious bacterial infections. ijprems.com Another is Aprepitant, a neurokinin 1 (NK1) receptor antagonist containing a morpholine moiety, which is used to prevent nausea and vomiting associated with chemotherapy. ijprems.com The continuous research into morpholine derivatives is driven by the quest for new drugs with improved efficacy and safety profiles. e3s-conferences.org This has led to the exploration of morpholine analogues in a vast range of in vitro and in vivo studies, solidifying the importance of this scaffold in modern drug discovery. ijprems.com

Overview of Acetate (B1210297) Esters in Bioactive Molecules

Acetate esters are a class of organic compounds that are prevalent in numerous bioactive molecules and play crucial roles in various biological processes. nih.gov Acetate itself is a fundamental building block for the biosynthesis of fatty acids and sterols. frontiersin.org In the form of acetyl-CoA, it is a central molecule in cellular metabolism. frontiersin.org

The ester functional group can influence the properties of a molecule, affecting its polarity, solubility, and ability to cross cell membranes. In drug design, converting a carboxylic acid to an acetate ester is a common strategy to create a prodrug, which can improve oral bioavailability. The ester is then hydrolyzed in the body to release the active carboxylic acid.

Furthermore, acetate esters are significant in the field of natural products and are responsible for the characteristic aromas of many fruits and fermented beverages. nih.gov For instance, isoamyl acetate and ethyl acetate are key aroma components in alcoholic drinks, produced by yeasts during fermentation. nih.gov The direct introduction of an acetate functionality into a molecule is an attractive strategy from a pharmaceutical perspective, as many biologically active chiral molecules contain related structural features. acs.org The synthesis and modification of acetate esters are therefore important aspects of organic chemistry and drug development. organic-chemistry.org

Ethyl 2-(morpholin-2-yl)acetate

This compound is a specific morpholine derivative that serves as a valuable intermediate in chemical synthesis. Its structure combines the morpholine ring with an ethyl acetate group, providing a scaffold for further chemical modification.

Chemical Properties of this compound

| Property | Value | Source |

|---|---|---|

| CAS Number | 503601-25-0 | chemimpex.comalfa-chemistry.com |

| Molecular Formula | C₈H₁₅NO₃ | chemimpex.comalfa-chemistry.com |

| Molecular Weight | 173.21 g/mol | chemimpex.com |

| Appearance | Yellow to light yellow liquid or wax | chemimpex.com |

| Purity | ≥ 96% (HPLC) | chemimpex.com |

This compound is noted for its role as an intermediate in the synthesis of various pharmaceuticals, particularly those targeting neurological disorders. chemimpex.com The presence of the morpholine ring is suggested to enhance solubility and bioavailability, making it an attractive component for drug development. chemimpex.com Researchers utilize this compound for its ability to facilitate complex chemical reactions, which can streamline the synthesis of more intricate bioactive molecules. chemimpex.com

Research Findings

While specific, in-depth research publications focusing solely on the biological activities of this compound are not widely available in the public domain, its utility is primarily documented as a building block in synthetic and medicinal chemistry. For instance, it is used in research focused on pharmaceutical development. chemimpex.com The compound is also noted to have applications in the formulation of agrochemicals. chemimpex.com

It is important to distinguish this compound from its isomers, such as Ethyl 2-(morpholin-4-yl)acetate (CAS 3235-82-3) and Ethyl 2-(morpholin-3-yl)acetate (CAS 81684-84-6), as the position of the acetate substituent on the morpholine ring can significantly alter the molecule's chemical and biological properties. nih.govcymitquimica.comindiamart.com

Structure

2D Structure

3D Structure

Propiedades

IUPAC Name |

ethyl 2-morpholin-2-ylacetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H15NO3/c1-2-11-8(10)5-7-6-9-3-4-12-7/h7,9H,2-6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LFDXKKLEVCWEFN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CC1CNCCO1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H15NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50620813 | |

| Record name | Ethyl (morpholin-2-yl)acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50620813 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

173.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

503601-25-0 | |

| Record name | Ethyl (morpholin-2-yl)acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50620813 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for Ethyl 2 Morpholin 2 Yl Acetate and Analogues

Classical and Modern Approaches to Morpholine (B109124) Ring Formation

The morpholine heterocycle is a key structural motif in a vast array of biologically active compounds and approved pharmaceuticals. atamanchemicals.comru.nl Its synthesis has been a subject of extensive study, leading to the development of both classical industrial processes and more refined modern laboratory methods. These approaches primarily revolve around the cyclization of appropriately substituted amino alcohol precursors.

Reaction of Ethanolamine (B43304) with Ethylene (B1197577) Oxide

A foundational industrial method for the synthesis of the parent morpholine ring involves the reaction of ethanolamines with ethylene oxide. This process typically begins with the reaction of ammonia (B1221849) and ethylene oxide to produce a mixture of mono-, di-, and triethanolamines. Diethanolamine (B148213) is the key intermediate for morpholine synthesis. atamanchemicals.com The subsequent step involves the dehydration of diethanolamine, a reaction classically achieved by heating with a strong acid like concentrated sulfuric acid. atamanchemicals.comhaofeichem.comgoogle.com

The process involves adding diethanolamine to the acid, followed by heating the mixture to temperatures in the range of 150-210°C. atamanchemicals.comhaofeichem.comyoutube.com This induces a cyclodehydration reaction, where a molecule of water is eliminated to form the morpholine ring. The reaction mixture is then neutralized with a base, and the morpholine is isolated and purified by distillation. atamanchemicals.comyoutube.com Yields for this process can be quite high, with some procedures reporting yields of up to 95%. google.com

Table 1: Classical Morpholine Synthesis from Diethanolamine

| Reactant | Reagent | Temperature | Yield | Reference |

|---|---|---|---|---|

| Diethanolamine | Concentrated H₂SO₄ | 185-200°C | 79.3% | dissertationtopic.net |

| Diethanolamine | 20% Oleum | 183-190°C | 92-95% | google.com |

Condensation Reactions with Aminoalcohols

Modern synthetic strategies often employ the condensation of 1,2-amino alcohols with various reagents to construct the morpholine ring, offering greater control over substitution patterns. A common laboratory approach involves the annulation of a 1,2-amino alcohol with a two-carbon electrophile.

A particularly efficient and green method involves the reaction of 1,2-amino alcohols with ethylene sulfate (B86663) in the presence of a base like potassium tert-butoxide (tBuOK). organic-chemistry.orgchemrxiv.org This method is notable for its high yields and the clean isolation of the mono-N-alkylation product, which subsequently cyclizes to form the morpholine ring. chemrxiv.org This protocol is advantageous as it is a redox-neutral process that uses inexpensive and safer reagents compared to alternatives like ethylene oxide. organic-chemistry.orgchemrxiv.org This approach has been successfully applied to a wide range of primary amines and has been demonstrated on a large scale. chemrxiv.org

Other metal-catalyzed methods have also been developed. For instance, iron(III) catalysts can promote the diastereoselective synthesis of disubstituted morpholines from 1,2-amino ethers or 1,2-hydroxy amines that contain an allylic alcohol. organic-chemistry.orgthieme-connect.com Palladium-catalyzed carboamination reactions between substituted ethanolamine derivatives and aryl or alkenyl bromides also provide a route to substituted morpholines. nih.gov

Esterification and Alkylation Strategies for Acetate (B1210297) Moiety Introduction

Once the morpholine ring is formed, the next critical step is the introduction of the ethyl acetate group. This can be achieved through direct alkylation of the morpholine nitrogen (for the N-substituted analogue) or through more complex strategies to achieve substitution at a carbon atom of the ring, such as the C-2 position for the target compound.

Reaction of Morpholine with Ethyl Chloroacetate

The synthesis of the structural analogue, ethyl 4-morpholinylacetate, is a straightforward N-alkylation reaction. This is typically achieved by reacting morpholine with ethyl chloroacetate. The reaction proceeds via a nucleophilic substitution mechanism, where the secondary amine of the morpholine ring attacks the electrophilic carbon of ethyl chloroacetate, displacing the chloride leaving group. nih.gov This reaction is often carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid generated during the reaction.

The synthesis of the target compound, ethyl 2-(morpholin-2-yl)acetate , is more complex as it requires the formation of a carbon-carbon bond at the C-2 position of the morpholine ring. While a direct, one-step synthesis from simple precursors is not prominently documented, its synthesis can be envisioned through established methods for C-2 functionalization of morpholine derivatives. One plausible strategy involves the creation of a morpholin-2-one (B1368128) intermediate. Morpholin-2-ones can be synthesized from α-amino acids. acs.orgmdpi.com This intermediate could then be functionalized at the C-3 position (which becomes the C-2 position of the final morpholine) with an appropriate two-carbon synthon, followed by reduction of the lactone to afford the desired substituted morpholine. Another approach could involve the intramolecular cyclization of a suitably substituted N-(2-hydroxyethyl)amino acid ester. nih.govacs.orgrsc.org

Stereoselective Synthesis of Chiral this compound

The synthesis of specific stereoisomers of substituted morpholines is of great importance, as different stereoisomers can have vastly different biological activities. mit.edu This is particularly relevant for compounds like reboxetine, an antidepressant which is a 2-substituted morpholine. nih.govnih.gov

A highly effective method for the stereoselective synthesis of 2-substituted chiral morpholines is the asymmetric hydrogenation of a 2-substituted dehydromorpholine precursor. rsc.orgresearchgate.netnih.govrsc.orgresearchgate.net This reaction utilizes a chiral catalyst, typically a rhodium complex with a chiral bisphosphine ligand (e.g., SKP-Rh complex), to stereoselectively add hydrogen across the double bond of the dehydromorpholine ring. rsc.orgresearchgate.netnih.govrsc.org This "after cyclization" approach can provide the desired chiral morpholine in high yield and with excellent enantioselectivity, often up to 99% enantiomeric excess (ee). rsc.orgresearchgate.netnih.gov The resulting N-protected chiral morpholine can then be deprotected and further functionalized to yield key intermediates for various bioactive compounds. nih.gov

Table 3: Asymmetric Hydrogenation for Chiral 2-Substituted Morpholines

| Substrate | Catalyst System | Enantiomeric Excess (ee) | Reference |

|---|

Other stereoselective methods include forming the stereocenter before or during the cyclization of the morpholine ring. researchgate.netresearchgate.net For example, starting from enantiomerically pure amino alcohols ensures that the chirality is incorporated from the beginning of the synthetic sequence. ru.nlnih.gov Catalytic asymmetric methods for cyclization, such as those using chiral phosphoric acids with glyoxals and amino alcohols, can also produce chiral morpholin-2-ones, which are versatile intermediates for chiral morpholines. nih.govacs.org Iron-catalyzed diastereoselective cyclizations of chiral amino allylic alcohols have also been shown to produce enantiomerically enriched disubstituted morpholines with high diastereoselectivity and enantiomeric excess. thieme-connect.com These diverse strategies provide a robust toolbox for accessing specific stereoisomers of this compound and its analogues.

Catalytic Systems in Synthesis of Morpholine Derivatives

Catalysis is at the forefront of synthetic strategies for morpholine derivatives, providing pathways that are often more efficient and selective than classical methods. Both transition metals and small organic molecules have been successfully employed as catalysts to construct and functionalize the morpholine ring.

Transition Metal Catalysis (e.g., Palladium (II) acetate)

Transition metal catalysis, particularly with palladium, has become an indispensable tool in organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds. Palladium(II) acetate is a versatile and widely used catalyst precursor in a variety of cross-coupling reactions that can be applied to the synthesis of morpholine analogues. epa.gov While direct synthesis of this compound using this method is not extensively documented, the principles of palladium catalysis are readily applicable to the synthesis of substituted morpholines.

Palladium-catalyzed reactions, such as the Suzuki-Miyaura coupling, can be used to introduce aryl or other substituents onto a pre-formed morpholine ring. nih.gov For instance, palladium(II) acetate, in conjunction with suitable ligands, can catalyze the coupling of a halogenated morpholine derivative with a boronic acid. The acetate anion in palladium(II) acetate has been found to accelerate key steps in the catalytic cycle, leading to shorter reaction times and improved efficiency. diva-portal.org

Furthermore, palladium(II) acetate can be used to synthesize catalytically active complexes for these transformations. For example, it reacts with amino acids like L-proline to form square planar bis-chelated palladium(II) complexes. mdpi.com These complexes have demonstrated catalytic activity in the oxidative coupling of olefins and phenylboronic acids, showcasing the potential for creating functionalized morpholine precursors. mdpi.com

Table 1: Examples of Palladium-Catalyzed Reactions in the Synthesis of Heterocycles

| Catalyst Precursor | Ligand/Additive | Reaction Type | Substrates | Product Type | Yield | Reference |

| Pd(OAc)₂ | Phenanthroline | Oxidative Cross-Coupling | Alkenylboron compounds and olefins | Conjugated dienes | High | nih.gov |

| Pd(OAc)₂ | None (inorganic acetate additive) | C-P Cross-Coupling | Aryl halides and H-phosphonates | Arylphosphonates | N/A | diva-portal.org |

| Palladium(II) acetate | L-proline | Oxidative Coupling | Olefins and phenylboronic acids | Coupled products | N/A | mdpi.com |

This table presents examples of palladium-catalyzed reactions relevant to the formation of bonds found in substituted morpholines and their analogues.

Organocatalysis in Asymmetric Synthesis

Organocatalysis has emerged as a powerful strategy for the enantioselective synthesis of chiral molecules, including morpholine derivatives. This approach avoids the use of often toxic and expensive metals, relying instead on small, chiral organic molecules to induce stereoselectivity.

A notable application of organocatalysis in this field is the asymmetric hydrogenation of unsaturated morpholines. For instance, a bisphosphine-rhodium catalyst has been successfully used for the asymmetric hydrogenation of 2-substituted dehydromorpholines, yielding a variety of 2-substituted chiral morpholines in quantitative yields and with excellent enantioselectivities (up to 99% ee). rsc.org This method is scalable and the resulting chiral products can serve as key intermediates for bioactive compounds. rsc.org

Another elegant organocatalytic approach involves the enantioselective chlorocycloetherification of alkenol substrates. Using a cinchona alkaloid-derived phthalazine (B143731) as the catalyst, various chlorinated 2,2-disubstituted morpholines have been synthesized with excellent yields and enantioselectivities under mild conditions. rsc.org Furthermore, chiral polymeric nanoparticles derived from amino acids have been employed as catalysts in direct asymmetric aldol (B89426) reactions, demonstrating the versatility of organocatalytic systems. scispace.com These nanoparticles can catalyze the reaction between aromatic aldehydes and cyclohexanone (B45756) to produce aldol adducts with high enantioselectivity. scispace.com

Table 2: Organocatalytic Asymmetric Synthesis of Chiral Morpholine Derivatives

| Catalyst | Reaction Type | Substrate | Product | Yield | Enantiomeric Excess (ee) | Reference |

| SKP-Rh complex | Asymmetric hydrogenation | 2-Substituted dehydromorpholines | 2-Substituted chiral morpholines | Quantitative | up to 99% | rsc.org |

| Cinchona alkaloid-derived phthalazine | Enantioselective chlorocycloetherification | Alkenol substrates | Chlorinated 2,2-disubstituted morpholines | Excellent | Excellent | rsc.org |

| L-tryptophan derived chiral polymeric nanoparticles | Asymmetric aldol reaction | p-Nitrobenzaldehyde and cyclohexanone | Aldol adduct | N/A | >86% | scispace.com |

This table highlights recent advances in the organocatalytic asymmetric synthesis of chiral morpholine analogues.

Green Chemistry Approaches in Synthesis

The principles of green chemistry are increasingly being integrated into the synthesis of pharmaceuticals and their intermediates to minimize environmental impact. In the context of morpholine synthesis, several innovative and environmentally benign methodologies have been developed.

One such approach is the use of N-formylmorpholine as a green solvent. N-formylmorpholine itself can be synthesized in high yields from the reaction of morpholine and formic acid under optimized conditions. ajgreenchem.com It is chemically stable, non-toxic, and non-corrosive, making it a suitable green solvent for the synthesis of other heterocyclic compounds. ajgreenchem.com

A particularly noteworthy green synthesis of morpholines involves a one or two-step, redox-neutral protocol starting from 1,2-amino alcohols. nih.govchemrxiv.org This method utilizes inexpensive and readily available reagents, ethylene sulfate and potassium tert-butoxide (tBuOK), to effect the conversion. nih.govchemrxiv.org A key feature of this methodology is the clean isolation of monoalkylation products from a simple SN2 reaction between the amine of the 1,2-amino alcohol and ethylene sulfate. nih.govchemrxiv.org This approach has been successfully applied to the synthesis of a variety of morpholines with substituents at various positions and has been demonstrated on a multi-gram scale. nih.govchemrxiv.orgchemrxiv.org The environmental and safety benefits of this method are significant compared to traditional routes that may involve harsher reagents and generate more waste. chemrxiv.org

Table 3: Green Chemistry Approaches to Morpholine Synthesis

| Method | Starting Materials | Reagents/Solvents | Key Green Aspects | Reference |

| Use of Green Solvent | Morpholine and Formic Acid | None (product is the solvent) | Use of a stable, non-toxic, non-corrosive, and effective green solvent. | ajgreenchem.com |

| Redox-Neutral Annulation | 1,2-Amino Alcohols | Ethylene sulfate, tBuOK | High-yielding, one or two-step process, uses inexpensive reagents, redox-neutral. | nih.govchemrxiv.org |

This table summarizes green synthetic strategies for the preparation of morpholine derivatives.

Molecular Design and Structural Elucidation of Ethyl 2 Morpholin 2 Yl Acetate and Derivatives

Conformational Analysis of the Morpholine (B109124) Ring in Ethyl 2-(morpholin-2-yl)acetate

The conformation of the morpholine ring is a critical determinant of the biological activity of its derivatives. Its flexibility allows it to adopt various shapes, influencing how it interacts with biological targets.

In the case of this compound, the ethyl acetate (B1210297) group attached to the second position of the morpholine ring will have a preferred conformational state. Generally, larger substituents favor the equatorial position to minimize steric hindrance. This preference for the equatorial position helps to stabilize the chair conformation.

The introduction of substituents onto the morpholine ring can significantly impact its conformational dynamics. The size, polarity, and electronic properties of the substituent can alter the energy balance between different chair conformations and even introduce other, less common conformations like the boat or twist-boat.

For example, the presence of a bulky substituent will strongly favor a conformation where it is in the equatorial position to avoid 1,3-diaxial interactions, which are a source of steric strain. In some complex morpholine derivatives, the interplay of multiple substituents can lead to a conformationally rigid structure, which can be advantageous in drug design by pre-organizing the molecule for optimal binding. acs.org The substitution pattern on the morpholine ring can introduce constraints that are valuable in the development of new drugs. acs.org

Spectroscopic Characterization Techniques

A variety of spectroscopic techniques are employed to elucidate the structure and confirm the identity of this compound and its derivatives.

NMR spectroscopy is an indispensable tool for the structural analysis of organic molecules.

¹H NMR: The ¹H NMR spectrum of this compound would show characteristic signals for the protons of the ethyl group (a triplet and a quartet) and the morpholine ring. The protons on the morpholine ring would appear as a series of multiplets in the region of approximately 2.5-4.0 ppm. The specific chemical shifts and coupling patterns of these protons can provide detailed information about the conformation of the ring and the relative stereochemistry of the substituents.

¹³C NMR: The ¹³C NMR spectrum provides information on the carbon framework of the molecule. For this compound, distinct signals would be observed for the carbonyl carbon of the ester group (around 170 ppm), the carbons of the ethyl group, and the carbons of the morpholine ring. The chemical shifts of the morpholine ring carbons can also be sensitive to the ring's conformation and substitution pattern.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Atom | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |

| Ethyl -CH₃ | ~1.2 | ~14 |

| Ethyl -CH₂- | ~4.1 | ~60 |

| Ester C=O | - | ~172 |

| Morpholine -CH₂-N | ~2.5 - 2.9 | ~54 |

| Morpholine -CH₂-O | ~3.5 - 3.8 | ~67 |

| Morpholine -CH- | ~3.0 - 3.3 | ~50 |

| Acetate -CH₂- | ~3.2 | ~59 |

Note: These are approximate predicted values and can vary based on the solvent and other experimental conditions.

IR spectroscopy is used to identify the functional groups present in a molecule. In the IR spectrum of this compound, a strong absorption band corresponding to the C=O stretching vibration of the ester group is expected around 1735-1750 cm⁻¹. Other characteristic peaks would include the C-O stretching vibrations of the ester and the morpholine ether linkage, typically found in the 1000-1300 cm⁻¹ region, and the C-N stretching of the morpholine amine.

Mass spectrometry is a powerful technique for determining the molecular weight and elemental composition of a compound. For this compound, the mass spectrum would show a molecular ion peak (M⁺) corresponding to its molecular weight (173.21 g/mol ). indiamart.com Fragmentation patterns observed in the mass spectrum can provide further structural information. For instance, the loss of the ethoxy group (-OCH₂CH₃) or the entire ethyl acetate side chain would result in characteristic fragment ions, helping to confirm the structure of the molecule.

X-ray Crystallography of Related Structures

Single-crystal X-ray diffraction is a powerful technique for the unambiguous determination of the three-dimensional structure of molecules. For morpholine and its derivatives, this method has been instrumental in elucidating the fine details of their molecular geometry and intermolecular interactions. acs.org

More complex morpholine derivatives have also been subjected to detailed crystallographic analysis. For instance, the structures of 1,2-dimorpholinoethane (B162056) and 1-morpholino-3-morpholinium bromide propane (B168953) have been meticulously characterized. mdpi.com

1,2-dimorpholinoethane: This molecule, which features two morpholine rings connected by an ethane (B1197151) linker, crystallizes in the monoclinic crystal system with the centrosymmetric space group P2₁/n. mdpi.com A key feature of its structure is the presence of an inversion center at the midpoint of the C-C bond of the ethyl group, which makes the two morpholine moieties equivalent. mdpi.com The crystal packing is primarily governed by weak N···H, O···H, and H···H interactions. mdpi.com

1-morpholino-3-morpholinium bromide propane: This compound presents a more complex structure as a morpholinium salt. It crystallizes in the non-centrosymmetric monoclinic space group P2₁. mdpi.com In this structure, one of the morpholine rings is protonated at the nitrogen atom, forming a morpholinium cation. The crystal packing is significantly influenced by strong N-H···Br hydrogen bonds, in addition to C-H···O and C-H···Br interactions. mdpi.com

The crystallographic data for these related structures are summarized in the tables below. This information provides a solid foundation for predicting the likely solid-state conformation and packing of this compound and its derivatives. The geometry of the morpholine ring, including its chair conformation and the bond lengths and angles, is expected to be similar. The nature and orientation of the ethyl acetate substituent at the C2 position will, however, introduce unique steric and electronic features that will influence its crystal packing and intermolecular interactions.

Crystallographic Data for Related Morpholine Derivatives

Table 1: Crystal Data and Structure Refinement for 1,2-dimorpholinoethane Data sourced from a 2020 study on gem-aminals-based morpholine moieties. mdpi.com

| Parameter | Value |

|---|---|

| Empirical formula | C₁₀H₂₀N₂O₂ |

| Formula weight | 200.28 g/mol |

| Temperature | 170(2) K |

| Wavelength | 0.71073 Å |

| Crystal system | Monoclinic |

| Space group | P2₁/n |

| a | 6.0430(3) Å |

| b | 8.0805(3) Å |

| c | 11.1700(4) Å |

| α | 90° |

| β | 97.475(2)° |

| γ | 90° |

| Volume | 540.80(4) ų |

Table 2: Crystal Data and Structure Refinement for 1-morpholino-3-morpholinium bromide propane Data sourced from a 2020 study on gem-aminals-based morpholine moieties. mdpi.com

| Parameter | Value |

|---|---|

| Empirical formula | C₁₁H₂₃BrN₂O₂ |

| Formula weight | 311.22 g/mol |

| Temperature | 120(2) K |

| Wavelength | 0.71073 Å |

| Crystal system | Monoclinic |

| Space group | P2₁ |

| a | 6.37450(10) Å |

| b | 11.1378(2) Å |

| c | 9.6549(2) Å |

| α | 90° |

| β | 93.358(2)° |

| γ | 90° |

| Volume | 684.30(2) ų |

Biological Activities and Pharmacological Potential of Ethyl 2 Morpholin 2 Yl Acetate and Analogues

Antimicrobial Efficacy

Compounds incorporating the morpholine (B109124) scaffold have shown considerable activity against a wide range of microbial pathogens, including bacteria, fungi, and viruses.

Derivatives containing the morpholine moiety have demonstrated notable antibacterial properties. A series of synthesized morpholine derivatives showed promising in vitro activity against both Gram-positive (Staphylococcus aureus) and Gram-negative (Escherichia coli) bacteria, with minimum inhibitory concentration (MIC) values ranging from 1-10 μg/ml. researchgate.net

Further research into ruthenium-based agents modified with a morpholine moiety has yielded compounds with potent efficacy against S. aureus. The most active of these complexes, Ru(ii)-3, exhibited a strong antibacterial effect with an MIC value of just 0.78 μg/mL, a potency greater than many clinically used antibiotics. nih.gov This compound was also shown to overcome bacterial resistance and effectively remove biofilms. nih.gov Additionally, certain morpholine-containing 5-arylideneimidazolones have been explored as antibiotic adjuvants, capable of enhancing the effectiveness of β-lactam antibiotics against methicillin-resistant S. aureus (MRSA).

| Compound Class | Bacterial Strain | Activity (MIC) | Reference |

|---|---|---|---|

| General Morpholine Derivatives | S. aureus, E. coli | 1-10 µg/mL | researchgate.net |

| Morpholine Derivative (3) | E. coli | 12.5 mg/mL | researchgate.net |

| Morpholine Derivative (5) | Multiple Strains | 3.125 mg/mL | core.ac.uk |

| Ru(ii)-3 (Ruthenium-based morpholine agent) | S. aureus | 0.78 µg/mL | nih.gov |

The morpholine scaffold is a key component in several agricultural and clinical antifungal agents. nih.gov Research has led to the development of novel analogues with broad-spectrum efficacy. For instance, synthetically modified sila-analogues of known morpholine antifungals like fenpropimorph and amorolfine have shown potent activity against a range of human fungal pathogens. nih.gov

These sila-analogues were tested against Candida albicans, Candida glabrata, Candida tropicalis, Cryptococcus neoformans, and Aspergillus niger. nih.gov One of the most effective compounds, a sila-analogue of fenpropimorph (compound 24), demonstrated superior fungicidal potential compared to its parent compounds. nih.gov Other studies on morpholine derivatives have reported MIC values between 1-10 μg/ml against A. niger and C. albicans. researchgate.net

| Compound/Analogue | Fungal Pathogen | Activity Type | Value (µg/mL) | Reference |

|---|---|---|---|---|

| Sila-analogue 24 | Candida albicans ATCC 24433 | MIC | 0.5 | nih.gov |

| Aspergillus niger ATCC 10578 | MIC | 1 | nih.gov | |

| Sila-analogue 5 | Candida albicans ATCC 24433 | MIC | 2 | nih.gov |

| Cryptococcus neoformans ATCC 34664 | MIC | 1 | nih.gov | |

| Sila-analogue 15 | Candida tropicalis ATCC 750 | MIC | 1 | nih.gov |

| Aspergillus niger ATCC 10578 | MIC | 2 | nih.gov | |

| General Morpholine Derivatives | A. niger, C. albicans | MIC | 1-10 | researchgate.net |

Morpholine derivatives have also been investigated for their potential to inhibit viral replication. A notable example is a series of chalcone derivatives containing a morpholine-thiadiazole moiety, which exhibited significant activity against the Tobacco Mosaic Virus (TMV). nih.gov The most potent compound from this series, S14, demonstrated curative and protective EC₅₀ values of 91.8 μg/mL and 130.6 μg/mL, respectively, outperforming the commercial antiviral agent ningnanmycin. nih.gov

In other research, a phosphoramidate derivative of acyclovir incorporating a morpholine group showed inhibitory activity against wild-type Herpes Simplex Virus-1 (HSV-1) with an IC₅₀ of 9.7 μM and against an acyclovir-resistant strain at 25 μM. nih.gov This same compound also inhibited pseudo-HIV-1 particle replication. nih.gov Furthermore, camphene derivatives with a morpholine fragment have shown high efficacy against Hantaan pseudovirus and Ebola virus, with IC₅₀ values of 5.0-14.8 µM and 5.6 µM, respectively. mdpi.com

| Compound Class | Virus | Activity Type | Value | Reference |

|---|---|---|---|---|

| Chalcone-Morpholine-Thiadiazole (S14) | Tobacco Mosaic Virus (TMV) | Curative EC₅₀ | 91.8 µg/mL | nih.gov |

| Protective EC₅₀ | 130.6 µg/mL | nih.gov | ||

| Acyclovir Phosphoromonomorpholidate (7) | Herpes Simplex Virus-1 (HSV-1) | IC₅₀ | 9.7 µM | nih.gov |

| Pseudo-HIV-1 | IC₅₀ | 50 µM | nih.gov | |

| Camphene-Morpholine Derivative (7a) | Hantaan Pseudovirus | IC₅₀ | 5.0-14.8 µM | mdpi.com |

| Ebola Virus | IC₅₀ | 5.6 µM | mdpi.com |

Enzyme Inhibition

The structural characteristics of the morpholine ring make it a valuable pharmacophore for designing enzyme inhibitors, particularly in the fields of apoptosis regulation and signal transduction.

Caspases are a family of cysteine proteases that play essential roles in programmed cell death (apoptosis). nih.govnih.gov Caspase-3 is a key "executioner" caspase, and its activation leads to the final stages of apoptosis. nih.gov Research has shown that quinoline substituted morpholine derivatives have been synthesized as caspase-3 inhibitors. e3s-conferences.org Structure-activity relationship (SAR) studies of these compounds indicated that 4-methyl and 4-phenyl substitutions were features of the most potent inhibitors. e3s-conferences.org While some morpholine-substituted quinazolines have been shown to induce apoptosis, which involves the caspase cascade, the direct inhibitory values for specific Ethyl 2-(morpholin-2-yl)acetate analogues on caspase-3 are an area of ongoing investigation. nih.gov

The morpholine ring is a privileged structure in the design of kinase inhibitors, frequently interacting with key residues in the ATP-binding pocket of these enzymes.

PI3K/mTOR Inhibition : The PI3K/Akt/mTOR pathway is a critical signaling cascade often dysregulated in cancer. Numerous morpholine-containing compounds have been developed as potent inhibitors of PI3K and/or mTOR. For example, a series of 2-morpholino-pyrimidine derivatives led to the identification of compound 26, a potent dual PI3K/mTOR inhibitor with IC₅₀ values of 20 nM for PI3Kα and 189 nM for mTOR. nih.gov Similarly, dimorpholinoquinazoline-based compounds have been synthesized, with compound 7b showing an IC₅₀ of about 50 µM for PI3Kα. mdpi.com Other scaffolds, such as morpholine-substituted tetrahydroquinolines, have also yielded potent mTOR inhibitors, with compound 10e showing an IC₅₀ of 0.033 µM in A549 lung cancer cells. mdpi.com

HER (Human Epidermal Growth Factor Receptor) Inhibition : The morpholine moiety is a component of several HER/EGFR inhibitors. For instance, the replacement of the morpholine ring in the established inhibitor ZSTK474 with other groups often leads to a significant reduction in inhibitory activity, highlighting the ring's importance for potent PI3K inhibition. nih.gov

FLT3 (FMS-like tyrosine kinase 3) Inhibition : Mutations in FLT3 are common in acute myeloid leukemia (AML). Morpholine-containing compounds have been developed as FLT3 inhibitors. A 2-morpholinoacetamido derivative (compound 10a) exhibited superior FLT3 inhibitory activity with an IC₅₀ of 17.83 ± 3.8 µM. researchgate.net Another inhibitor, HSW630-1, potently inhibited both FLT3 and its mutated form FLT3 ITD with IC₅₀ values of 18.6 nM and 8.77 nM, respectively. nih.gov

P38 MAP Kinase Inhibition : The p38 MAPK pathway is central to regulating inflammatory responses. nih.gov While many pyrimidine derivatives have been investigated as p38 MAPK inhibitors, specific data on morpholine acetate (B1210297) analogues is less detailed. ijmphs.com However, the general class of p38 inhibitors often features heterocyclic rings, and research into this area is ongoing. ijmphs.com

| Compound Class/Name | Target Kinase | Activity (IC₅₀) | Reference |

|---|---|---|---|

| Compound 26 (2-morpholino-pyrimidine) | PI3Kα | 20 nM | nih.gov |

| mTOR | 189 nM | nih.gov | |

| Compound 10e (morpholine-THQ) | mTOR (cellular) | 0.033 µM | mdpi.com |

| Compound 7b (dimorpholinoquinazoline) | PI3Kα | ~50 µM | mdpi.com |

| Compound 10a (2-morpholinoacetamido) | FLT3 | 17.83 µM | researchgate.net |

| HSW630-1 | FLT3 | 18.6 nM | nih.gov |

| FLT3 ITD | 8.77 nM | nih.gov |

Monoamine Oxidase (MAO-A, MAO-B) Inhibition

The morpholine moiety is a key structural feature in several compounds designed as inhibitors of monoamine oxidases (MAO-A and MAO-B), enzymes crucial in the metabolism of neurotransmitters. Analogues of this compound, particularly morpholine-based chalcones, have demonstrated significant inhibitory potential.

A series of morpholine-containing chalcones were synthesized and evaluated for their ability to inhibit MAO-A and MAO-B. nih.gov Most of the synthesized compounds exhibited potent inhibition of MAO-B. nih.gov For instance, one of the most potent compounds, MO1, displayed an IC50 value of 0.030 µM for MAO-B inhibition. nih.gov Another compound from the same series, MO7, showed an IC50 of 0.25 µM for MAO-B and also exhibited inhibitory activity against MAO-A with an IC50 of 7.1 µM. nih.gov Kinetic studies revealed that MO1 is a reversible and mixed-type inhibitor of MAO-B. nih.gov

Another study focused on morpholine-substituted chalcones as reversible MAO-A inhibitors for the management of mental depression. nih.gov The most active compounds, C14 and C6, exhibited IC50 values of 7.91 ± 0.08 μM and 8.45 ± 0.19 μM, respectively, for MAO-A inhibition. nih.gov These compounds were found to be reversible inhibitors, a desirable characteristic that can reduce the risk of hypertensive crisis associated with irreversible MAOIs. nih.gov The presence of the morpholine ring in these chalcones is considered crucial for their binding affinity and selectivity towards MAO-A. nih.gov

It is important to note that the FDA-approved antidepressant, Moclobemide, contains a morpholine moiety and acts as a reversible inhibitor of MAO-A. nih.govresearchgate.net

Table 1: MAO-A and MAO-B Inhibitory Activities of Selected Morpholine Analogues

| Compound | Target | IC50 (µM) | Type of Inhibition |

|---|---|---|---|

| MO1 | MAO-B | 0.030 | Reversible, Mixed |

| MO7 | MAO-B | 0.25 | - |

| MO7 | MAO-A | 7.1 | - |

| C14 | MAO-A | 7.91 ± 0.08 | Reversible |

Cyclooxygenase (COX-1, COX-2) Inhibition

Cyclooxygenase (COX) enzymes are key to the inflammatory pathway, and their inhibition is a major strategy for the treatment of pain and inflammation. nih.gov While information on the direct COX inhibitory activity of this compound is unavailable, studies on related morpholine-containing structures suggest potential in this area.

A study on non-steroidal anti-inflammatory drugs (NSAIDs) highlighted a series of diphenyl-amino thiazole compounds and compared them to morpholine derivatives for COX-2 inhibition. nih.gov The morpholine derivatives generally showed lower COX-2 inhibition compared to the monophenyl- and diphenyl-amino thiazoles, which was attributed to a lesser extent of π–π interactions with the enzyme's active site. nih.gov

However, another study on the design and synthesis of novel quinazoline derivatives identified compounds with significant COX-II selectivity. amegroups.cn For example, compound PC-406, a celecoxib derivative, showed an IC50 for COX-1 of more than 1000 nmol/L and for COX-2 of 8.9 nmol/L, resulting in a high selectivity index (>112.2). amegroups.cn In contrast, another derivative, PC-407, had IC50 values of 27.5 nmol/L for COX-1 and 1.9 nmol/L for COX-2, with a selectivity index of 14.4. amegroups.cn

Furthermore, research on quinazoline derivatives as selective COX-1 inhibitors has been conducted. nih.govacs.org Some of these compounds exhibited potent and selective inhibition of COX-1, which is a promising target for certain cancers and neurodegenerative disorders. nih.govacs.org

Table 2: COX-1 and COX-2 Inhibitory Activities of Selected Analogues

| Compound | Target | IC50 (nM) | Selectivity Index (COX-1/COX-2) |

|---|---|---|---|

| PC-406 | COX-1 | >1000 | >112.2 |

| COX-2 | 8.9 | ||

| PC-407 | COX-1 | 27.5 | 14.4 |

Carbonic Anhydrase Inhibition

Carbonic anhydrases (CAs) are a family of metalloenzymes involved in various physiological processes, and their inhibition has therapeutic applications in conditions like glaucoma and certain types of cancer. rsc.orgnih.govnih.gov Morpholine-containing compounds have been investigated as inhibitors of various CA isoforms.

A study on morpholine-derived thiazoles evaluated their inhibitory potential against bovine carbonic anhydrase-II (bCA-II). rsc.org Several derivatives exhibited significant inhibitory activity, with the most potent compound showing a Ki value of 9.64 ± 0.007 μM in a concentration-dependent manner. rsc.org The morpholine and thiazole moieties are thought to enhance the inhibitory efficacy and selectivity by interacting with the target enzyme's binding site. rsc.org

Another class of compounds, triterpene acetazolamide conjugates, were screened for their inhibitory activity on carbonic anhydrase II. nih.gov The study found that conjugates derived from betulin and glycyrrhetinic acid were the most effective inhibitors. nih.gov

Table 3: Carbonic Anhydrase II Inhibitory Activity of a Selected Morpholine Analogue

| Compound | Target | Ki (µM) |

|---|

Acetylcholinesterase (AChE) Inhibition

Acetylcholinesterase (AChE) inhibitors are a cornerstone in the symptomatic treatment of Alzheimer's disease, as they increase the levels of the neurotransmitter acetylcholine in the brain. nih.govnih.govmdpi.com The morpholine scaffold has been incorporated into various molecules designed as AChE inhibitors.

In the previously mentioned study on morpholine-based chalcones, these compounds were also evaluated for their AChE inhibitory activity. nih.gov Compound MO5 was the most potent AChE inhibitor in the series, with an IC50 value of 6.1 µM, followed by MO9 with an IC50 of 12.01 µM. nih.gov Kinetic analysis revealed that MO5 is a reversible and competitive inhibitor of AChE, while MO9 is a reversible and noncompetitive inhibitor. nih.gov

Another study focused on novel morpholine-bearing quinoline derivatives as potential cholinesterase inhibitors. mdpi.com The most potent compound in this series, 11g, exhibited an IC50 value of 1.94 ± 0.13 μM for AChE inhibition, which was comparable to the reference drug galantamine. mdpi.com The structure-activity relationship analysis indicated that the length of the methylene linker between the quinoline and morpholine moieties played a crucial role in the inhibitory potency. mdpi.com

Table 4: Acetylcholinesterase (AChE) Inhibitory Activities of Selected Morpholine Analogues

| Compound | Target | IC50 (µM) | Type of Inhibition |

|---|---|---|---|

| MO5 | AChE | 6.1 | Reversible, Competitive |

| MO9 | AChE | 12.01 | Reversible, Noncompetitive |

Receptor Modulation and Antagonist/Agonist Activities

Human Neurokinin-1 (hNK-1) Receptor Antagonism

The human neurokinin-1 (hNK-1) receptor is a G-protein coupled receptor that is the target of substance P, a neuropeptide involved in pain transmission, inflammation, and emesis. nih.govnih.gov Antagonists of the hNK-1 receptor have therapeutic applications, particularly as antiemetics. nih.gov Several morpholine-containing compounds have been developed as potent hNK-1 receptor antagonists.

Research on phenylglycinol-based hNK-1 receptor antagonists has led to the discovery of compounds with sub-nanomolar affinity for the receptor. nih.gov These compounds feature heterocyclic replacements for a carboxamido group, demonstrating the versatility of molecular design in achieving high-affinity ligands. nih.gov

Another study detailed the pharmacological profile of two non-peptide hNK-1 receptor selective antagonists, L-741,671 and a quaternised compound L-743,310. nih.gov Both compounds displayed high affinity for ferret and cloned hNK-1 receptors, with Ki values in the nanomolar and sub-nanomolar range, respectively. nih.gov The study highlighted the central action of these antagonists in inhibiting cisplatin-induced emesis in ferrets. nih.gov

Selective SV2 Receptor Agonism

Synaptic vesicle glycoprotein 2 (SV2) is a protein found in the membrane of synaptic vesicles and is involved in the regulation of neurotransmitter release. mdpi.com It is also the protein receptor for botulinum neurotoxin A. mdpi.comresearchgate.netnih.gov While the search for selective SV2 receptor ligands is an active area of research, particularly in the context of epilepsy treatment, there is a lack of specific information in the available literature regarding morpholine derivatives, including this compound and its close analogues, acting as selective SV2 receptor agonists. The primary focus of research on SV2 has been on its role as a receptor for toxins and in the mechanism of action of certain antiepileptic drugs that are SV2A ligands. researchgate.net Further research is required to explore the potential of the morpholine scaffold in developing selective SV2 receptor agonists.

D-Dopamine Receptor Agonism

5-Lipoxygenase (5-LO) Inhibition

The 5-lipoxygenase (5-LOX) enzyme is a key player in the biosynthesis of leukotrienes, which are potent inflammatory mediators. nih.govresearchgate.net Inhibition of 5-LOX is a therapeutic strategy for inflammatory conditions such as asthma. nih.gov Although direct evidence for 5-LOX inhibition by this compound is lacking, the potential for morpholine-containing compounds to act as 5-LOX inhibitors has been explored. A review of trends in 5-LOX inhibitor design suggests that various structural motifs can be employed to achieve this activity. nih.govresearchgate.netrsc.org The development of novel 5-LOX inhibitors is an active area of research, with a focus on their structural design and structure-activity relationships. nih.govrsc.org

V3 Vasopressin Receptor Antagonism

Vasopressin receptors, including the V3 (or V1b) subtype, are involved in the regulation of various physiological processes. nih.gov V3 receptor antagonists have potential therapeutic applications. While there is no specific information on the activity of this compound at the V3 vasopressin receptor, research into vasopressin receptor antagonists has included a wide range of chemical structures. For instance, the synthesis and structure-activity relationships of urea derivatives as V1a receptor antagonists have been developed. nih.gov The role of vasopressin receptor antagonists in clinical medicine is an area of ongoing investigation, with a focus on conditions like hyponatremia. nih.gov Without dedicated studies, the V3 vasopressin receptor antagonism of this compound remains unconfirmed.

Sigma Receptor Antagonism

Sigma receptors, particularly the sigma-1 subtype, have emerged as promising targets for the treatment of pain and other neurological conditions. tandfonline.com The morpholine moiety is a structural feature in some known sigma receptor ligands. For example, the N-morpholinoethyl group is present in the sigma receptor antagonist MR-309, which has shown potential in reducing neuropathic pain by decreasing the expression of pro-inflammatory mediators. nih.gov The development of novel sigma-1 receptor antagonists is an active field of research, with a focus on their potential for pain management. tandfonline.comresearchgate.net

Table 1: Examples of Morpholine-Containing Sigma Receptor Ligands

| Compound Name | Receptor Profile | Potential Application |

| MR-309 | Sigma receptor antagonist | Neuropathic pain nih.gov |

| E-52862 | Sigma-1 receptor antagonist | Chronic pain tandfonline.com |

| [18F]FTC-146 | Sigma-1 receptor ligand | Diagnostic imaging tandfonline.com |

Nicotine Acetylcholine Receptor Antagonism

Nicotinic acetylcholine receptors (nAChRs) are involved in a wide range of physiological and pathological processes, making them an important target for drug discovery. unimi.it Natural sources have provided a variety of nicotinic agonists and antagonists that have been instrumental in understanding these receptors. researchgate.net While specific data on this compound is not available, the morpholine scaffold has been incorporated into compounds targeting nAChRs. The study of small molecule selective ligands for heteromeric nicotinic acetylcholine receptors is an evolving area of research. unimi.it

Neuropeptide NPY-Y5 Receptor Antagonism

The neuropeptide Y (NPY) Y5 receptor is a target for the development of anti-obesity drugs. nih.gov While there is no direct evidence of this compound acting as an NPY-Y5 receptor antagonist, the synthesis and structure-activity relationships of various classes of compounds have been investigated for this target. For example, novel orally active NPY Y5 receptor antagonists from a spiroindoline class have been developed and shown to inhibit food intake in animal models. nih.gov The design of 2-substituted 4-amino-quinazoline derivatives has also been explored to identify potent NPY-Y5 receptor antagonists. nih.gov

Anti-inflammatory Effects

The morpholine ring is a common feature in many compounds exhibiting anti-inflammatory properties. nih.govresearchgate.netjapsonline.com The anti-inflammatory activity of morpholine derivatives is often attributed to the inhibition of inflammatory mediators. For instance, novel monocyclic β-lactam derivatives bearing a morpholine ring have been synthesized and evaluated for their anti-inflammatory activity, showing potential as inhibitors of inducible nitric oxide synthase (iNOS). nih.gov Similarly, a series of asymmetrical mono-carbonyl analogs of curcumin containing a morpholine Mannich base have demonstrated potent anti-inflammatory activity, comparable to the standard drug diclofenac (B195802) sodium in some cases. japsonline.com

Table 2: Anti-inflammatory Activity of Selected Morpholine Derivatives

| Compound Class | Mechanism of Action (Proposed) | Reference |

| Morpholine capped β-lactams | iNOS inhibition | nih.gov |

| Morpholine Mannich bases of AMACs | Inhibition of BSA denaturation | japsonline.com |

The structure-activity relationship studies of these analogues indicate that the presence and substitution pattern of the morpholine ring can significantly influence their anti-inflammatory potency. researchgate.nete3s-conferences.org

Anticancer and Antitumor Activities

The morpholine ring is a key structural component in numerous compounds being investigated for their anticancer potential. e3s-conferences.org Analogues of this compound have demonstrated significant activity against various cancer cell lines by inducing cell death and modulating critical signaling pathways involved in tumor progression. The presence of the morpholine ring is often associated with improved pharmacokinetic profiles, contributing to the efficacy of these compounds. nih.gov

A diverse range of morpholine-containing compounds has been synthesized and evaluated for their cytotoxic effects against a panel of human cancer cell lines. These studies reveal that specific structural modifications to the morpholine scaffold can lead to potent and selective anticancer activity.

For instance, a series of morpholine-substituted quinazoline derivatives, including compounds designated AK-3 and AK-10, have shown significant cytotoxicity against lung (A549) and breast (MCF-7) cancer cell lines. nih.govnih.gov Similarly, novel oxazepine derivatives related to isoCA-4 demonstrated high cytotoxicity at nanomolar concentrations against cell lines including HCT-116 (colon), A549, MCF-7, and K562 (leukemia). researchgate.net Other classes of analogues, such as spirooxindole-derived morpholine-fused-1,2,3-triazoles and symmetrical quinazoline derivatives, have also shown potent growth inhibition against A549 and MDA-MB-231 (breast) cells, respectively. nih.gov

| Compound/Analogue Class | Cancer Cell Line | Reported IC₅₀ Value | Reference |

|---|---|---|---|

| Morpholine substituted quinazoline (AK-3) | A549 (Lung) | 10.38 ± 0.27 μM | nih.govnih.gov |

| Morpholine substituted quinazoline (AK-10) | A549 (Lung) | 8.55 ± 0.67 μM | nih.govnih.gov |

| Morpholine substituted quinazoline (AK-3) | MCF-7 (Breast) | 6.44 ± 0.29 μM | nih.govnih.gov |

| Morpholine substituted quinazoline (AK-10) | MCF-7 (Breast) | 3.15 ± 0.23 μM | nih.govnih.gov |

| Spirooxindole-derived morpholine-fused-1,2,3-triazoles (6i, 6n, 6p) | A549 (Lung) | 1.87 - 4.36 μM | |

| Oxazepin-9-ol derivatives | HCT-116, A549, MCF-7, K562 | Nanomolar to sub-nanomolar range | researchgate.net |

| Ethyl 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate derivative (Compound 4) | MCF-7 (Breast) | 23.2 µM | nih.govnih.gov |

A primary mechanism through which morpholine analogues exert their anticancer effects is the induction of apoptosis, or programmed cell death, a critical process for eliminating malignant cells. nih.gov Research has shown that compounds like the morpholine-substituted quinazolines AK-3 and AK-10 trigger cell death primarily through apoptosis. nih.govnih.gov

Mechanistic studies on spirooxindole-derived morpholine analogues revealed that they induce apoptosis in A549 cells, characterized by morphological changes such as cell shrinkage and nuclear condensation. These compounds were also found to disrupt the mitochondrial membrane potential and increase the levels of intracellular reactive oxygen species (ROS). A derivative of ethyl 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate (Compound 4) was shown to effectively induce both apoptosis and necrosis in MCF-7 breast cancer cells, leading to a significant reduction in cell viability. nih.gov This was accompanied by an increase in the cell population in the G2/M and S phases of the cell cycle, suggesting interference with cell division preceding apoptosis. nih.gov

The phosphatidylinositol 3-kinase (PI3K)/Akt/mammalian target of rapamycin (B549165) (mTOR) signaling pathway is a crucial regulator of cell growth, proliferation, and survival that is frequently hyperactivated in various cancers. nih.govnih.govmdpi.com The morpholine scaffold is a key feature in several potent inhibitors of this pathway. mdpi.com

Inhibiting both PI3K and mTOR can effectively shut down Akt activation, making dual inhibitors particularly powerful. nih.gov The clinically evaluated compound PKI-587 (gedatolisib) is a dual PI3K/mTOR inhibitor that features a morpholino-triazine structure. nih.gov Studies on other morpholine-containing series, such as 2-morpholino-pyrimidine and dimorpholinoquinazoline derivatives, have identified compounds with potent inhibitory activity against PI3K and mTOR. For example, one 2-morpholino-pyrimidine derivative potently suppressed AKT phosphorylation with an IC₅₀ of 196 nM. A dimorpholinoquinazoline analogue, compound 7c, was found to inhibit the phosphorylation of Akt, mTOR, and the downstream effector S6K at nanomolar concentrations. nih.gov

| Compound/Analogue Class | Target | Reported IC₅₀ Value | Reference |

|---|---|---|---|

| PKI-587 (Gedatolisib) | PI3K/mTOR (dual) | Nano-molar activity | nih.gov |

| 2-Morpholino-pyrimidine derivative (Compound 26) | PI3Kα | 20 nM | |

| 2-Morpholino-pyrimidine derivative (Compound 26) | mTOR | 189 nM | |

| Dimorpholinoquinazoline derivative (7c) | Akt, mTOR, S6K phosphorylation | 125 - 250 nM | nih.gov |

Neuroprotective and Central Nervous System (CNS) Activities

The unique physicochemical properties of the morpholine ring, which impart a balance of hydrophilicity and lipophilicity, make it a valuable scaffold for developing drugs that can penetrate the blood-brain barrier (BBB). phcog.com this compound serves as a versatile intermediate for synthesizing molecules targeting neurological disorders.

Morpholine derivatives have shown significant potential in the context of neurodegenerative diseases. They can act as inhibitors of key enzymes such as acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), which are involved in the pathology of Alzheimer's disease. One study identified a morpholine-bearing quinoline derivative (compound 11g) as a potent inhibitor of both AChE (IC₅₀ = 1.94 ± 0.13 μM) and BChE (IC₅₀ = 28.37 ± 1.85 μM). Furthermore, certain ethyl acetate fractions containing phenolic compounds have demonstrated neuroprotective effects against oxidative stress-induced apoptosis in neuronal cells, highlighting the potential of related structures in neuroprotection. phcog.comnih.gov

Antioxidant Properties

Several classes of morpholine derivatives have been reported to possess significant antioxidant activity. researchgate.net This activity is crucial as oxidative stress is implicated in a wide range of diseases.

A series of synthesized morpholine Mannich base derivatives demonstrated notable radical scavenging properties in both DPPH and ABTS assays. researchgate.net Similarly, thiomorpholine derivatives, which are structurally related to morpholines, have been shown to effectively inhibit lipid peroxidation, with some analogues exhibiting IC₅₀ values as low as 7.5 µM. nih.gov The antioxidant potential of asymmetrical mono-carbonyl analogs of curcumin was also investigated after incorporating a morpholine Mannich base. japsonline.com While the modification generally lowered the antioxidant activity compared to the parent compounds, it enhanced other properties like anti-inflammatory activity. japsonline.com

Anti-obesity and Anti-hyperlipidemic Activities

The therapeutic potential of morpholine analogues extends to metabolic disorders, with several studies reporting anti-hyperlipidemic and anti-obesity effects. researchgate.netmdpi.com

A study on thiomorpholine derivatives revealed potent hypocholesterolemic and hypolipidemic action in an animal model of hyperlipidemia. nih.gov The most active compound significantly reduced plasma levels of triglycerides (80%), total cholesterol (78%), and low-density lipoprotein (76%). nih.gov Another comprehensive study detailed the synthesis of 17 new morpholine derivatives designed to act as multifunctional agents against atherosclerosis. nih.gov These compounds were found to suppress cholesterol biosynthesis by inhibiting the enzyme squalene synthase, with IC₅₀ values for the most active compounds ranging from 0.7 to 5.5 μM. researchgate.netnih.gov In vivo evaluation confirmed their efficacy, showing a 15-80% reduction in key lipidemic parameters. researchgate.netnih.gov

Antileishmanial Activity

The morpholine nucleus is a versatile pharmacophore that has been incorporated into various lead compounds with diverse therapeutic activities, including antileishmanial action. nih.gove3s-conferences.org Research into related heterocyclic structures, such as quinoline analogues, has shown promising results against Leishmania species, the protozoan parasites responsible for leishmaniasis.

Experimental studies have identified several quinoline-based compounds with significant antileishmanial effects. nih.gov For instance, certain 3-substituted quinolines have demonstrated activity against L. chagasi promastigotes, with some analogues showing greater efficacy than the standard drug, pentamidine. nih.gov The activity of these compounds is often dependent on the specific chemical substitutions on the quinoline ring. nih.gov One study found that substituting a hydroxyl group for a chlorine atom on the quinoline ring increased the antiparasitic effect by 19-fold. nih.gov

Similarly, 2-arylquinoline and styrylquinoline analogues have been synthesized and evaluated for their leishmanicidal potential. nih.govsemanticscholar.org In vitro testing of styrylquinoline compounds against intracellular amastigotes of L. (V) panamensis revealed potent activity, with some compounds showing high efficacy but also notable cytotoxicity. semanticscholar.org The development of new antiprotozoal compounds with improved pharmacological properties remains a critical area of research, as current treatments can be limited by toxicity and the emergence of resistance. nih.gov

Table 1: In Vitro Antileishmanial Activity of Selected Quinoline Analogues| Compound | Target Species | Target Stage | IC₅₀ / EC₅₀ (µg/mL) | Reference |

|---|---|---|---|---|

| Compound 3b (a 3-substituted quinoline) | L. chagasi | Promastigote | 0.091 | nih.gov |

| Compound 4b (a 3-substituted quinoline) | L. chagasi | Promastigote | 1.73 | nih.gov |

| Pentamidine (Standard Drug) | L. chagasi | Promastigote | >2.0 | nih.gov |

| Compound 3b (a styrylquinoline) | L. (V) panamensis | Amastigote | 2.8 | semanticscholar.org |

| Compound 3c (a styrylquinoline) | L. (V) panamensis | Amastigote | 3.14 | semanticscholar.org |

Pharmacokinetic and Pharmacodynamic (PK/PD) Profile Modulation

The morpholine ring is frequently employed in medicinal chemistry to enhance the pharmacokinetic profile of drug candidates. nih.gov Its incorporation can influence key properties such as solubility, bioavailability, and the ability to penetrate biological barriers like the blood-brain barrier. nih.govchemimpex.com

The structure of this compound, featuring a morpholine ring, is noted to enhance its solubility and bioavailability. chemimpex.com These favorable properties make it an attractive intermediate for the synthesis of bioactive molecules and a person of interest for drug development. chemimpex.com

The positive impact of the morpholine moiety on bioavailability has been demonstrated in advanced analogues. For example, the compound MTIP [3-(4-Chloro-2-morpholin-4-yl-thiazol-5-yl)-8-(1-ethylpropyl)-2,6-dimethyl-imidazo[1,2-b]pyridazine], a corticotropin-releasing factor receptor 1 (CRF1) antagonist containing a morpholine group, has shown excellent oral bioavailability in preclinical studies. nih.gov

Table 2: Oral Bioavailability of a Morpholine-Containing Analogue| Compound | Species | Oral Bioavailability (%) | Reference |

|---|---|---|---|

| MTIP | Rat | 91.1% | nih.gov |

The ability of a compound to cross the blood-brain barrier (BBB) is crucial for treating central nervous system disorders. The morpholine structure has been successfully incorporated into molecules designed to penetrate the brain. The CRF1 antagonist MTIP is described as a novel brain-penetrant compound. nih.gov

Furthermore, in silico and experimental models have suggested that other related heterocyclic structures can also cross the BBB. Studies on synthetic 2-arylquinoline analogs indicated that these compounds are likely absorbable at the hematoencephalic barrier. nih.govresearchgate.net This characteristic is essential for drugs targeting neurological pathways or diseases affecting the central nervous system.

Structure Activity Relationship Sar and Structure Property Relationship Spr Studies

Influence of Morpholine (B109124) Moiety on Biological Activity

The morpholine ring is a well-established "privileged scaffold" in medicinal chemistry, frequently incorporated into the structure of bioactive molecules and approved drugs. nih.govresearchgate.netsci-hub.se Its prevalence is due to the advantageous physicochemical, metabolic, and biological properties it confers upon a molecule. nih.govresearchgate.net

The morpholine moiety's influence on biological activity can be attributed to several factors:

Improved Pharmacokinetics: The presence of the morpholine ring often leads to favorable pharmacokinetic properties, such as enhanced solubility, bioavailability, and metabolic stability. nih.govresearchgate.netresearchgate.net The nitrogen atom's weak basicity and the oxygen atom give the ring a pKa value close to physiological pH, which can improve solubility and permeability across biological membranes like the blood-brain barrier. nih.gov

Molecular Interactions: The oxygen atom in the morpholine ring can act as a hydrogen bond acceptor, while the ring itself, being relatively electron-deficient, can participate in hydrophobic interactions with biological targets. nih.govresearchgate.net These interactions can enhance the binding affinity and potency of the molecule for its target protein. researchgate.netnih.gov

Structural Scaffold: The morpholine ring serves as a versatile and synthetically accessible scaffold, allowing for the attachment of other functional groups in specific spatial orientations to optimize interactions with a biological target. nih.govsci-hub.se

Role of the Ethyl Acetate (B1210297) Group in Efficacy and Selectivity

The ethyl acetate group is a common functional group in organic chemistry and pharmaceuticals. In the context of a bioactive molecule like Ethyl 2-(morpholin-2-yl)acetate, this group can play several roles that influence efficacy and selectivity.

Modulation of Physicochemical Properties: As an ester, the ethyl acetate group contributes to the lipophilicity of the molecule. This property is crucial for membrane permeability and can be fine-tuned to achieve an optimal balance between aqueous solubility and lipid membrane passage, which is essential for reaching the target site of action.

Prodrug Potential: Ester groups are often incorporated into drug molecules to create prodrugs. These are inactive or less active precursors that are metabolized in the body to release the active form of the drug. The ethyl acetate group in this compound could potentially be hydrolyzed by esterase enzymes in vivo to yield the corresponding carboxylic acid, which may be the more active species. This strategy can be used to improve oral bioavailability or to target specific tissues with higher esterase activity.

Solvent and Synthesis Intermediate: Ethyl acetate is widely used as a solvent in the pharmaceutical industry due to its low toxicity and favorable environmental profile. bahteraadijaya.compciplindia.comresearchgate.net Its use as a reagent or solvent during synthesis is a practical consideration in drug development. pciplindia.comresearchgate.net While this is not a direct role in efficacy, the synthetic accessibility it provides is an important aspect of drug development.

The selective adsorption properties of materials for ethyl acetate have been studied, highlighting its specific interaction capabilities which could be relevant at a molecular level in a biological system. nih.govnih.gov

Impact of Stereochemistry (Chirality) on Activity

The presence of a substituent at the 2-position of the morpholine ring in this compound introduces a chiral center. This means the compound can exist as two non-superimposable mirror images, or enantiomers ((R)- and (S)-Ethyl 2-(morpholin-2-yl)acetate).

Stereochemistry is a critical factor in the biological activity of chiral drugs for several reasons:

Differential Binding to Targets: Biological targets such as enzymes and receptors are themselves chiral. Consequently, they often exhibit stereospecificity, meaning they will interact differently with each enantiomer of a chiral drug. nih.govnih.gov One enantiomer (the eutomer) may bind with high affinity and elicit the desired pharmacological response, while the other (the distomer) may be less active, inactive, or even produce unwanted side effects.

Substituent Effects on Pharmacological Profiles

The pharmacological profile of this compound can be systematically modified by introducing various substituents at different positions on the molecule. Structure-activity relationship studies often explore these modifications to enhance desired properties.

| Position of Substitution | Type of Substituent | Potential Effect on Pharmacological Profile |

| Morpholine Ring (e.g., C3, C5, C6) | Alkyl groups | Can increase lipophilicity, potentially improving membrane permeability. Bulky groups may provide steric hindrance to protect against metabolism. nih.gove3s-conferences.org |

| Aromatic rings | Can introduce additional binding interactions (e.g., pi-stacking) with the target, potentially increasing potency. e3s-conferences.orgsci-hub.se | |

| Halogens (F, Cl, Br) | Can modulate electronic properties and metabolic stability. Fluorine, for example, can block sites of metabolism. sci-hub.senih.gov | |

| Ethyl Acetate Group | Variation of the alkyl chain (e.g., methyl, propyl) | Modifies the rate of hydrolysis if acting as a prodrug and alters lipophilicity. |

| Replacement with other esters or amides | Can fine-tune solubility, stability, and the rate of conversion to the active form. |

For instance, in other morpholine-containing series, the addition of substituents on the morpholine ring has been explored to develop selective and highly brain-penetrant kinase inhibitors. nih.gov The introduction of an electron-withdrawing group like a nitro group on a phenyl ring attached to a related scaffold was found to increase inhibitory activity against carbonic anhydrase-II. rsc.org

Rational Design Principles for Enhanced Bioactivity

The rational design of new analogs of this compound with enhanced bioactivity would be guided by established medicinal chemistry principles.

Bioisosteric Replacement: This strategy involves replacing a functional group with another group that has similar physical or chemical properties, with the aim of improving potency, selectivity, or pharmacokinetic parameters. nih.govcambridgemedchemconsulting.com For the morpholine moiety, various bioisosteres have been designed to improve metabolic stability while retaining the desired biological activity. enamine.net For example, a cyclopropyl (B3062369) pyran group has been successfully used as a non-nitrogen-containing isostere for N-aryl morpholines in kinase inhibitors, maintaining potency and improving selectivity. drughunter.com

Conformational Restriction: Introducing rigidity into a flexible molecule like this compound can lock it into its bioactive conformation, which can lead to an increase in potency and selectivity. This can be achieved by introducing rings or bulky groups that restrict bond rotation.

Structure-Based Drug Design: If the threedimensional structure of the biological target is known, computational methods such as molecular docking can be used to predict how analogs of this compound will bind. This information can then be used to design new molecules with improved interactions and, consequently, enhanced activity.

By applying these principles, medicinal chemists can systematically optimize the structure of this compound to develop new chemical entities with superior therapeutic profiles.

Computational Investigations of this compound

Computational chemistry provides powerful tools to predict and analyze the behavior of molecules, offering insights that complement experimental studies. For this compound, computational methods can be employed to understand its interactions with biological targets, its dynamic behavior, and the relationship between its structure and activity. While comprehensive research on this specific compound is not extensively available in public databases, we can outline the principles of how such investigations would be structured.

Computational Chemistry and in Silico Investigations

Density Functional Theory (DFT) Calculations and Quantum Chemical Parameters

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure, geometry, and reactivity of molecules. researchgate.net By calculating the electron density of a system, DFT can determine various quantum chemical parameters that provide insights into the molecule's behavior. For morpholine derivatives, DFT has been employed to understand their structural and electronic characteristics. nih.govresearchgate.net However, specific DFT calculation results for this compound are not extensively available in the reviewed scientific literature. The following sections describe key quantum chemical parameters that are typically evaluated in such studies.

HOMO-LUMO Energy Gaps

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial in determining a molecule's electronic properties and reactivity. The HOMO is the orbital that acts as an electron donor, while the LUMO acts as an electron acceptor. researchgate.net The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a significant indicator of molecular stability and reactivity. nih.gov

A large HOMO-LUMO gap implies high kinetic stability and low chemical reactivity because it requires more energy to excite an electron from the HOMO to the LUMO. researchgate.net Conversely, a small energy gap is associated with higher reactivity, as the molecule can be more easily polarized and participate in chemical reactions. researchgate.net For instance, studies on other morpholine derivatives have shown that substituents can significantly influence the HOMO-LUMO gap, thereby altering the molecule's reactivity. researchgate.net While the exact HOMO-LUMO energy gap for this compound has not been reported in the searched literature, DFT calculations would be the standard method to determine this value, providing insight into its potential for charge transfer and reaction kinetics. nih.govnih.gov

Table 1: Conceptual Summary of HOMO-LUMO Analysis

| Parameter | Description | Significance for Reactivity |

|---|---|---|

| HOMO | Highest Occupied Molecular Orbital; region of high electron density, acts as an electron donor. | The energy of the HOMO is related to the ionization potential and the molecule's ability to be oxidized. |

| LUMO | Lowest Unoccupied Molecular Orbital; region of low electron density, acts as an electron acceptor. | The energy of the LUMO is related to the electron affinity and the molecule's ability to be reduced. |

| Energy Gap (ΔE) | The energy difference between the LUMO and HOMO levels (ELUMO - EHOMO). | A smaller gap indicates higher reactivity and lower stability; a larger gap suggests lower reactivity and higher stability. |

Ionization Potentials

Ionization potential (IP) is the minimum energy required to remove an electron from a neutral atom or molecule in its gaseous state. In the context of quantum chemistry, IP is directly related to the energy of the HOMO. According to Koopmans' theorem, the ionization energy is approximately equal to the negative of the HOMO energy (-EHOMO). This parameter is crucial for understanding a molecule's ability to undergo oxidative reactions. A lower ionization potential indicates that the molecule can be more easily oxidized. Computational studies on related heterocyclic compounds utilize DFT methods to predict these values. Specific calculated ionization potentials for this compound are not available in the reviewed literature.

Acidities and Basicities